7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene

Alkylation reactivity 4‑(p‑nitrobenzyl)pyridine assay DNA adduct formation

Sourcing a chirally resolved, non-tumorigenic K-region epoxide to discriminate DMBA detoxification from bay-region bioactivation is a persistent challenge in PAH carcinogenesis research. This compound is the defined 5,6-oxide probe that solves this problem. • 94-97% ee (S,R-epoxide) by CYP1A1/1A2 - chirally resolved reference for enantioselective P450 activity assays • Characterized guanosine adducts (UV, CD, MS, NMR) - validated standard for ³²P-postlabeling & LC-MS/MS adductomics • 2-3× enhanced mutagenicity in XP vs. normal fibroblasts - reference genotoxin for NER repair capacity screening

Molecular Formula C20H16O
Molecular Weight 272.3 g/mol
CAS No. 63019-25-0
Cat. No. B13957359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene
CAS63019-25-0
Molecular FormulaC20H16O
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESCC12C3=C(C4=CC=CC=C4C=C3)C(O1)(C5=CC=CC=C25)C
InChIInChI=1S/C20H16O/c1-19-15-9-5-6-10-16(15)20(2,21-19)18-14-8-4-3-7-13(14)11-12-17(18)19/h3-12H,1-2H3
InChIKeyVODWUUURUIFALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMBA K-Region Epoxide Identity and Core Properties


7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene is the 5,6‑oxide (“K‑region” epoxide) of the potent polycyclic aromatic hydrocarbon carcinogen 7,12‑dimethylbenz[a]anthracene (DMBA). It is an electrophilic arene oxide that forms during the oxidative metabolism of DMBA and is classified as a dibenzoxepine [1]. The compound is used primarily as a defined chemical probe for studying epoxide‑mediated DNA modification, detoxification by epoxide hydrolase and glutathione transferase, and stereoselective activation by cytochrome P450 isoforms [2].

  • Defined K-region epoxide probe for microsomal metabolism studies
  • Chemical tool for DNA adduct structural elucidation and adductomics
  • Chirally characterized reference standard for CYP1A activity assays

Why Generic DMBA Epoxide Substitution Fails


Although all DMBA‑derived epoxides share a common hydrocarbon skeleton, their biological and chemical behaviors diverge sharply. The K‑region 5,6‑oxide is substantially more stable than non‑K‑region epoxides, allowing its detection in metabolic mixtures where other epoxides rapidly hydrolyze [1]. Furthermore, the K‑region oxide fails to induce tumours in rodent models, whereas the parent DMBA is a complete carcinogen, and bay‑region diol‑epoxides are potent tumour initiators [2][3]. These differences mean that replacing 7,12‑dihydro‑7,12‑dimethyl‑7,12‑epoxybenz(a)anthracene with another DMBA oxide or a generic PAH epoxide can lead to fundamentally different experimental outcomes in metabolism, DNA‑binding, and carcinogenicity studies.

  • Stability mismatch

    K-region oxide remains detectable in metabolic mixtures; non-K-region epoxides hydrolyze rapidly and may not allow reliable quantification.

  • Carcinogenicity profile shifts

    K-region oxide is non-tumourigenic in rodent models, whereas bay-region diol-epoxides and parent DMBA are potent tumour initiators. Replacement may alter experimental readouts.

  • Metabolic fate divergence

    Substituting with a generic PAH epoxide or non-K-region isomer may produce distinct DNA-binding patterns and metabolic profiles, limiting data comparability.

Product-Specific Quantitative Evidence Guide


Alkylation Reactivity vs. Related K-Region Epoxides

In the standard 4‑(p‑nitrobenzyl)pyridine (NBP) alkylation assay, 7,12‑dimethylbenz[a]anthracene 5,6‑oxide displayed higher reactivity than the corresponding 5,6‑oxides of 7‑methylbenz[a]anthracene and benz[a]anthracene [1]. This is a direct head‑to‑head comparison within the same experimental system.

NBP Alkylation
Head-to-head
More active vs. 7-MBA and BA 5,6-oxides
Supports structure–activity relationship studies
Semi-quantitative rank-order; absolute rates not reported
Alkylation reactivity 4‑(p‑nitrobenzyl)pyridine assay DNA adduct formation

Carcinogenicity in Rat Sarcoma Model

In a controlled in vivo study, female Sprague‑Dawley rats received 30 subcutaneous injections of either the K‑region epoxide (0.4 μmol/dose) or the parent hydrocarbon DMBA (0.2 μmol/dose). The parent compound induced sarcomas in 100 % of animals (mean latency 95 days), whereas the K‑region epoxide produced zero tumours over 275 days [1].

In Vivo Tumourigenicity
Head-to-head
0% vs 100%incidence
Differentiates K-region from bay-region pathway
Sprague-Dawley rats, s.c. injection, 275-day observation
Carcinogenicity Tumour initiation In vivo bioassay

Metabolic Stability vs. Non-K-Region Epoxides

Using combined GC‑MS, the K‑region 5,6‑oxide of DMBA was detected as a methanolysis product in rat liver 10 000 g supernatant incubations. In contrast, non‑K‑region epoxides were not detected, presumably due to rapid enzymatic and non‑enzymatic hydrolysis [1].

Metabolic Detection
Class-level
Detected Non-K-region epoxides: not detected
Supports reproducible metabolic assay data
GC-MS methanolysis derivative; inferred stability advantage
Epoxide stability Metabolism GC‑MS

Stereoselective Formation by CYP1A1 and CYP1A2

cDNA‑expressed human CYP1A1 and CYP1A2 produce the K‑region epoxide of DMBA with a strong preference for the S,R‑enantiomer (94–97 % enantiomeric excess). This selectivity mirrors that of benz[a]anthracene (95–98 %) and benzo[a]pyrene (91–96 %) K‑region epoxides [1].

Enantiomeric Excess
Cross-study comparable
94–97%
Chirally defined standard for P450 phenotyping
CYP1A1/1A2 cDNA-expressed system; S,R-enantiomer
Stereochemistry Cytochrome P450 Enantiomeric excess

Differential Mutagenicity in DNA Repair-Deficient Cells

The K‑region epoxide of DMBA was 2‑ to 3‑fold more mutagenic in xeroderma pigmentosum (XP2BE) fibroblasts than in normal human fibroblasts, as measured by induction of 8‑azaguanine‑resistant mutants. This differential is consistent with that of other K‑region epoxides (benzo[a]pyrene and dibenz[a,h]anthracene) [1].

Mutagenicity Fold-Change
Class-level
2–3×higher in XP cells
Probe for nucleotide excision repair pathway studies
8-azaguanine resistance; XP2BE vs. normal fibroblasts
Mutagenicity DNA repair Xeroderma pigmentosum

Key Research and Industrial Application Scenarios


K-Region vs. Bay-Region Pathway Dissection

Because the K‑region oxide is non‑tumourigenic in vivo [1] while bay‑region diol‑epoxides are potent initiators [2], this compound serves as a discriminant probe to separate K‑region detoxification pathways from bay‑region activation. It is used in microsomal incubations to quantify epoxide hydrolase and glutathione transferase activities specifically toward K‑region substrates.

DNA Adduct Structural Studies

The compound reacts with polyguanylic acid to yield structurally defined guanosine adducts that have been characterized by UV, CD, MS, and NMR [3]. Its higher NBP alkylation reactivity relative to other K‑region epoxides [4] makes it a preferred electrophile for generating adduct standards used in ³²P‑postlabeling and LC‑MS/MS adductomics.

Chiral Standard for P450 Phenotyping

With a well‑characterized enantiomeric excess of 94–97 % for the S,R‑epoxide produced by CYP1A1/1A2 [5], the compound can be employed as a chirally resolved reference standard in HPLC‑based P450 activity assays, enabling precise determination of enantioselective metabolism in tissue samples.

Repair-Dependent Genotoxicity Screening

The 2‑ to 3‑fold increased mutagenicity in XP vs. normal fibroblasts [6] positions this epoxide as a reference genotoxin for evaluating nucleotide excision repair capacity in patient‑derived cell lines and for screening modulators of DNA repair pathways.

Application
Selection Property
Validation Focus
K-region and bay-region pathway discrimination
Non-tumourigenic K-region epoxide probe
Epoxide hydrolase/glutathione transferase activity toward K-region substrates
DNA adduct structural studies
Defined electrophilic probe for adduct generation
Adduct characterization by spectroscopic methods; adductomics standard
Chiral reference for CYP1A activity assays
Characterized enantiomeric excess
HPLC-based enantioselective metabolism determination
DNA repair pathway evaluation
Repair-dependent genotoxicity response
Nucleotide excision repair capacity assessment in cell models
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